Sodium (2R,3S,4R,5R)-5-amino-2,3,4-trihydroxy-6-oxohexyl phosphate
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Overview
Description
Sodium (2R,3S,4R,5R)-5-amino-2,3,4-trihydroxy-6-oxohexyl phosphate is a complex organic compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes multiple hydroxyl groups, an amino group, and a phosphate group, making it highly reactive and versatile in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (2R,3S,4R,5R)-5-amino-2,3,4-trihydroxy-6-oxohexyl phosphate typically involves multi-step organic synthesisThe reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors, continuous flow systems, and advanced purification methods such as chromatography and crystallization to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Sodium (2R,3S,4R,5R)-5-amino-2,3,4-trihydroxy-6-oxohexyl phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific solvents, temperature control, and pH adjustments .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amino compounds. These derivatives have their own unique properties and applications .
Scientific Research Applications
Sodium (2R,3S,4R,5R)-5-amino-2,3,4-trihydroxy-6-oxohexyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Plays a role in biochemical studies, particularly in enzyme reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Mechanism of Action
The mechanism of action of Sodium (2R,3S,4R,5R)-5-amino-2,3,4-trihydroxy-6-oxohexyl phosphate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participate in phosphorylation reactions, and influence cellular signaling pathways. Its effects are mediated through its ability to donate or accept phosphate groups, interact with amino acids, and form hydrogen bonds with other molecules .
Comparison with Similar Compounds
Similar Compounds
- Sodium (2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate
- Sodium (2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate
Uniqueness
What sets Sodium (2R,3S,4R,5R)-5-amino-2,3,4-trihydroxy-6-oxohexyl phosphate apart from similar compounds is its specific arrangement of functional groups, which imparts unique reactivity and interaction capabilities. This makes it particularly valuable in specialized applications where other compounds may not be as effective .
Properties
Molecular Formula |
C6H12NNa2O8P |
---|---|
Molecular Weight |
303.11 g/mol |
IUPAC Name |
disodium;[(2R,3S,4R,5R)-5-amino-2,3,4-trihydroxy-6-oxohexyl] phosphate |
InChI |
InChI=1S/C6H14NO8P.2Na/c7-3(1-8)5(10)6(11)4(9)2-15-16(12,13)14;;/h1,3-6,9-11H,2,7H2,(H2,12,13,14);;/q;2*+1/p-2/t3-,4+,5+,6+;;/m0../s1 |
InChI Key |
XAVNXSQHUQHFPH-FAOVPRGRSA-L |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
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